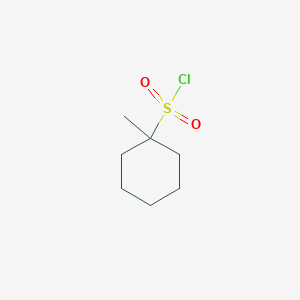

1-Methylcyclohexane-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2S |

|---|---|

Molecular Weight |

196.70 g/mol |

IUPAC Name |

1-methylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO2S/c1-7(11(8,9)10)5-3-2-4-6-7/h2-6H2,1H3 |

InChI Key |

KXHHIKQDDSOEHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclohexane 1 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Sulfonyl Chlorides

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto a hydrocarbon backbone. This approach can be challenging for alkanes due to their general inertness but can be achieved under specific conditions.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent capable of sulfonating and chlorosulfonating a wide range of organic compounds. pageplace.de While aromatic compounds are readily chlorosulfonated, aliphatic hydrocarbons are generally less reactive. globalspec.com The direct sulfonation of n-alkanes with chlorosulfonic acid often leads to complex mixtures and low yields due to competing oxidation reactions. globalspec.com

However, the reactivity of C-H bonds towards sulfonation follows the order: tertiary > secondary > primary. globalspec.com Consequently, tertiary alkanes, which possess a hydrogen atom on a tertiary carbon, can be directly sulfonated under appropriate conditions. This makes the direct chlorosulfonation of a substrate like 1-methylcyclohexane a theoretically viable, albeit potentially challenging, route to 1-methylcyclohexane-1-sulfonyl chloride. The reaction involves the electrophilic attack of the sulfonating agent on the C-H bond. For the synthesis of the sulfonyl chloride, chlorosulfonic acid is typically used in excess. pageplace.de

A more common and often milder strategy for synthesizing alkanesulfonyl chlorides involves the oxidative chlorination of precursors where the sulfur atom is already incorporated into the molecule. This approach avoids the harsh conditions sometimes required for direct C-H functionalization and offers a broader substrate scope.

Thiols (R-SH) and disulfides (R-S-S-R) are excellent precursors for sulfonyl chlorides via oxidative chlorination. A variety of reagent systems have been developed to achieve this transformation efficiently. These methods are generally mild, high-yielding, and proceed under simple reaction conditions. acs.org

Several modern oxidative chlorination methods include:

Hydrogen Peroxide (H₂O₂)/Zirconium Tetrachloride (ZrCl₄): This system is highly efficient for the direct conversion of thiols and disulfides to sulfonyl chlorides. The reactions are often very fast (completed within minutes), proceed under mild conditions, and produce excellent yields with high purity. organic-chemistry.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂)/Thionyl Chloride (SOCl₂): The combination of H₂O₂ and SOCl₂ is a highly reactive system for the oxidative chlorination of various thiol derivatives. organic-chemistry.orgorganic-chemistry.org This method is noted for its efficiency and short reaction times. organic-chemistry.org

Nitrate (B79036) Salt/Chlorotrimethylsilane (B32843): A mixture of a nitrate salt (e.g., KNO₃) and chlorotrimethylsilane provides a mild and efficient reagent for the direct oxidative chlorination of thiols and disulfides, affording sulfonyl chlorides in high yields and purity. acs.orgorganic-chemistry.org

N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride and water, can smoothly oxidize thiols to the corresponding sulfonyl chlorides in good yields. organic-chemistry.org

| Sulfur Precursor | Reagent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | H₂O₂ / ZrCl₄ | Acetonitrile (B52724), Room Temp, 1 min | up to 98% | organic-chemistry.org |

| Aromatic/Aliphatic Thiols | H₂O₂ / SOCl₂ | Room Temp, 1-5 min | up to 97% | organic-chemistry.org |

| Aromatic Thiols | KNO₃ / TMS-Cl | Acetonitrile, Room Temp | Good | acs.org |

| Various Thiols | NCS / dil. HCl | - | Good | organic-chemistry.org |

Thioacetates (R-S-C(O)CH₃) and other thio-derivatives can also serve as precursors for sulfonyl chlorides. nih.gov These compounds are often more stable and less odorous than their corresponding thiols. Photocatalysis has emerged as a modern method for this transformation. Using a carbon nitride photocatalyst like potassium poly(heptazine imide) (K-PHI), various thio-derivatives, including thioacetates, can be converted into sulfonyl chlorides under irradiation with visible light (e.g., blue or white light). nih.gov This approach demonstrates high yields and good selectivity, highlighting the potential of light-mediated, chromoselective synthesis. nih.gov

S-alkyl isothiourea salts are particularly advantageous precursors for the synthesis of alkanesulfonyl chlorides. They are easily prepared from readily available and inexpensive starting materials such as alkyl halides (or mesylates) and thiourea (B124793). organic-chemistry.orgthieme-connect.com A key benefit of this method is that the S-alkyl isothiourea salt intermediates are odorless, crystalline solids, which circumvents the significant malodor issues associated with thiols. organic-chemistry.orgthieme-connect.com

The conversion to sulfonyl chlorides is achieved through oxidative chlorosulfonation using various reagents. One effective reagent is N-chlorosuccinimide (NCS) under acidic conditions, which provides structurally diverse sulfonyl chlorides in good to excellent yields. organic-chemistry.orgthieme-connect.com Another method employs tert-butyl hypochlorite (B82951), which operates under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. thieme-connect.comresearchgate.net

| Alkyl Precursor | Chlorinating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl chloride | N-Chlorosuccinimide (NCS) / HCl | MeCN, 0°C to rt | 96% | thieme-connect.com |

| 1-Bromooctane | N-Chlorosuccinimide (NCS) / HCl | MeCN, 0°C to rt | 91% | thieme-connect.com |

| Benzyl chloride | tert-Butyl hypochlorite | MeCN/H₂O, 0°C to rt | 95% | thieme-connect.com |

| 1-Bromobutane | tert-Butyl hypochlorite | MeCN/H₂O, 0°C to rt | 85% | thieme-connect.com |

A particularly clean, economical, and environmentally friendly method for the oxidative chlorosulfonation of S-alkyl isothiourea salts utilizes sodium hypochlorite (NaOCl), the active ingredient in common household bleach. organic-chemistry.orgsci-hub.sethieme-connect.com This procedure is lauded for its operational simplicity, use of readily accessible and inexpensive reagents, and high safety profile. organic-chemistry.orgthieme-connect.com

The process involves the initial formation of the S-alkyl isothiourea salt by refluxing an alkyl halide with thiourea. The crude salt is then treated with bleach and acid at controlled temperatures. organic-chemistry.org The reaction is atom-economic, and the by-products, urea (B33335) and sodium salts, are water-soluble, allowing for a simple purification process that typically involves extraction into an organic solvent, thus avoiding the need for chromatography. organic-chemistry.orgsci-hub.se This method has been shown to be versatile, scalable, and provides high yields (up to 99%) for a diverse range of alkanesulfonyl chlorides. organic-chemistry.org

Oxidative Chlorination Pathways from Sulfur-Containing Precursors

Application of S-Alkyl Isothiourea Salts in Chlorosulfonation

N-Chlorosuccinimide (NCS) Mediated Chlorosulfonation

The synthesis of sulfonyl chlorides from various sulfur-containing precursors via oxidative chlorination is a fundamental transformation in organic chemistry. Among the reagents used, N-Chlorosuccinimide (NCS) has emerged as a practical and efficient choice, offering a safer alternative to hazardous reagents like chlorine gas. organic-chemistry.orggoogle.com This method is applicable to a range of substrates, including thiols, disulfides, and S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org

The reaction, when applied to the synthesis of this compound, would typically start from a precursor such as 1-methylcyclohexanethiol or the corresponding S-(1-methylcyclohexyl)isothiourea salt. The latter is readily prepared from the reaction of a 1-methylcyclohexyl halide with thiourea. organic-chemistry.org The chlorosulfonation process is generally carried out in the presence of an acid under aqueous conditions. google.com A combination of NCS and dilute hydrochloric acid in a solvent system like acetonitrile has been shown to afford sulfonyl chlorides in good yields. organic-chemistry.orgthieme-connect.com

The advantages of the NCS-mediated method include mild reaction conditions, operational simplicity, and the formation of succinimide (B58015) as a water-soluble byproduct, which can be easily removed during workup. organic-chemistry.org Furthermore, the succinimide can be recovered and reconverted to NCS, adding a layer of sustainability to the process. organic-chemistry.org

Table 1: Illustrative Conditions for NCS-Mediated Sulfonyl Chloride Synthesis

| Precursor Type | Reagents | Solvent System | General Yield Range | Reference |

|---|---|---|---|---|

| Thiol Derivatives | NCS, dilute HCl | Acetonitrile/Water | Good to Excellent | organic-chemistry.orgthieme-connect.com |

| S-Alkylisothiourea Salts | NCS, Acid | Not specified | Good | google.comorganic-chemistry.org |

| Disulfides | NCS | Acetonitrile/Water | Effective | researchgate.net |

Role of Specific Oxidant-Chloride Source Systems (e.g., H2O2/ZrCl4, Oxone/KX)

Modern synthetic chemistry emphasizes the use of efficient, environmentally benign, and powerful reagent systems. For the oxidative chlorination of thiols to sulfonyl chlorides, several specific oxidant-chloride source combinations have been developed.

Hydrogen Peroxide/Zirconium Tetrachloride (H2O2/ZrCl4): The H2O2/ZrCl4 system is a highly efficient reagent for the direct conversion of thiols and disulfides into their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method is characterized by excellent yields, exceptionally short reaction times (often within minutes), and mild reaction conditions at room temperature. organic-chemistry.orgorganic-chemistry.org The use of hydrogen peroxide is advantageous as its primary byproduct is water, aligning with the principles of green chemistry. organic-chemistry.org Zirconium tetrachloride acts as a catalyst in this transformation. researchgate.netorganic-chemistry.org This system has demonstrated broad applicability for aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org

Oxone/KX (X = Cl or Br): Oxone (potassium peroxymonosulfate), in combination with a halide source like potassium chloride (KCl), provides a simple and rapid method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides. rsc.org A significant advantage of this system is its ability to be conducted in water, making it an environmentally friendly option. rsc.org This approach avoids the use of hazardous organic solvents and harsh reagents. rsc.org

Table 2: Comparison of H2O2/ZrCl4 and Oxone/KX Systems for Thiol Oxidation

| Reagent System | Typical Precursor | Key Advantages | Solvent | Reference |

|---|---|---|---|---|

| H₂O₂/ZrCl₄ | Thiols, Disulfides | Excellent yields, very fast reactions, mild conditions | Acetonitrile | organic-chemistry.orgorganic-chemistry.org |

| Oxone/KCl | Thiols, Disulfides | Environmentally friendly, uses water as solvent | Water | rsc.org |

Sandmeyer-Type Methodologies for Sulfonyl Chloride Formation

The Sandmeyer reaction is a classic transformation used to synthesize aryl halides from aryl diazonium salts. This concept has been extended to the synthesis of aryl sulfonyl chlorides. organic-chemistry.orgnih.gov The traditional method involves the reaction of an arenediazonium salt with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂). acs.orgnih.gov

Synthesis from Sulfonyl Hydrazides via Halogenation

An alternative and efficient route to sulfonyl chlorides involves the halogenation of sulfonyl hydrazides. mdpi.com This method provides a simple and rapid conversion under mild conditions. researchgate.net The reaction typically employs an N-halosuccinimide, such as N-chlorosuccinimide (NCS), as the halogen source. mdpi.com

To produce this compound via this route, one would start with 1-methylcyclohexane-1-sulfonyl hydrazide. The reaction proceeds by treating the sulfonyl hydrazide with NCS in a suitable solvent like acetonitrile at room temperature. mdpi.comresearchgate.net This transformation is generally high-yielding and clean. mdpi.com It represents a valuable synthetic tool, particularly for late-stage functionalization in complex molecule synthesis. researchgate.net

Table 3: General Conditions for Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

| Precursor | Reagent | Solvent | Temperature | General Yield | Reference |

|---|---|---|---|---|---|

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Acetonitrile (CH₃CN) | Room Temperature | Up to 95% | mdpi.comresearchgate.net |

Transition Metal-Catalyzed Syntheses of Sulfonyl Chlorides (e.g., Palladium-Mediated)

Transition metal catalysis offers powerful and selective methods for bond formation. In the context of sulfonyl chloride synthesis, palladium-catalyzed reactions have been developed, primarily for the preparation of aryl sulfonyl chlorides. nih.gov These methods often involve Suzuki-Miyaura-type cross-coupling reactions. nih.govrsc.org

One approach describes the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This process exhibits significant functional group tolerance and allows for the preparation of arylsulfonyl chlorides under mild conditions. nih.gov Another strategy involves the palladium-catalyzed sulfonylation of aryl bromides using DABSO as the SO₂ source. researchgate.net While these methods are highly effective for aromatic substrates, their application to the synthesis of saturated aliphatic sulfonyl chlorides like this compound is not typically feasible, as the mechanisms are tailored for the reactivity of aryl-metal intermediates. The palladium catalyst promotes carbon-sulfur bond formation, enabling the installation of the sulfonyl chloride group onto an aromatic ring. nih.gov

Photocatalytic Strategies in Sulfonyl Chloride Production

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions under mild conditions by harnessing light energy. nih.gov Several photocatalytic strategies for producing sulfonyl chlorides have been reported.

One such method is a photocatalytic version of the Sandmeyer-type reaction. This approach can utilize aryldiazonium salts, generated from amines, which react with an SO₂ source under irradiation with visible light, mediated by a heterogeneous photocatalyst like potassium poly(heptazine imide) (K-PHI). acs.orgnih.gov

Another photocatalytic route involves the oxidative chlorination of sulfur-containing compounds. acs.org For instance, S-arylthioacetates can be converted into sulfonyl chlorides using a photocatalyst. Interestingly, the selectivity of the reaction can sometimes be controlled by the wavelength of the incident light, allowing for the formation of different products from the same starting material under otherwise identical conditions. nih.gov Applying this to the synthesis of this compound would likely involve the photocatalytic oxidation of a precursor like 1-methylcyclohexanethiol or its thioacetate (B1230152) derivative in a suitable solvent system. nih.gov

Methodological Considerations in Synthetic Route Development

The selection of a synthetic route for this compound requires careful consideration of several factors.

Precursor Availability and Stability: Methods starting from readily available and stable precursors like thiols, disulfides, or alkyl halides (via isothiourea salts) are often preferred. organic-chemistry.orgorganic-chemistry.org Precursors like sulfonyl hydrazides or aliphatic amines may require additional synthetic steps. nih.govmdpi.com

Reaction Conditions: The choice between harsh and mild conditions is critical. Modern methods utilizing H₂O₂/ZrCl₄, Oxone/KX, or photocatalysis offer the advantage of mild, often room-temperature, conditions, which can improve functional group tolerance and reduce side reactions. organic-chemistry.orgrsc.orgnih.gov In contrast, classical methods might require more forcing conditions.

Scalability and Safety: For larger-scale synthesis, the safety and handling of reagents are paramount. Methods that avoid toxic and difficult-to-handle reagents like chlorine gas or gaseous sulfur dioxide are highly desirable. organic-chemistry.org The use of solid SO₂ surrogates like DABSO or reagents like NCS improves the operational safety and scalability of the process. organic-chemistry.orgnih.gov

Environmental Impact ("Green Chemistry"): The environmental friendliness of a synthetic route is an increasingly important consideration. rsc.org Methodologies that use water as a solvent (e.g., Oxone/KX system) or produce benign byproducts like water (e.g., H₂O₂ oxidation) are considered greener. organic-chemistry.orgrsc.org The ability to recycle byproducts, such as converting succinimide back to NCS, also contributes to a more sustainable process. organic-chemistry.orgresearchgate.net

Scope and Limitations: The chosen methodology must be appropriate for the target molecule. For an aliphatic sulfonyl chloride, methods developed for thiols and their derivatives are broadly applicable. thieme-connect.comorganic-chemistry.orgrsc.org In contrast, methods like palladium-catalyzed cross-coupling are generally limited to the synthesis of aryl sulfonyl chlorides and would not be suitable. nih.gov

Ultimately, the optimal synthetic route is a balance of these considerations, weighing factors like cost, efficiency, safety, and environmental impact to best suit the specific requirements of the synthesis.

Efficiency and Selectivity of Reagent Systems

The conversion of sulfur-containing precursors to this compound relies on reagent systems that can effectively oxidize the sulfur center and provide a chlorine source. The efficiency and selectivity of these systems are paramount to prevent the formation of byproducts and ensure a high yield of the desired sulfonyl chloride.

One of the most direct routes is the oxidative chlorination of 1-methylcyclohexanethiol. Various reagent combinations have been developed for this transformation, each with distinct advantages. A highly reactive system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This method is known for its rapid reaction times and high efficiency in converting a broad range of thiols, including aliphatic ones, into their corresponding sulfonyl chlorides. organic-chemistry.org The selectivity of this system is generally high, minimizing over-oxidation or side reactions, which is crucial when dealing with a tertiary thiol that could be susceptible to elimination reactions under harsh conditions.

Another effective system involves N-Chlorosuccinimide (NCS) in the presence of an acid, such as dilute hydrochloric acid. organic-chemistry.org This approach is lauded for its mild conditions, which can be beneficial for substrates with sensitive functional groups. The selectivity is typically good, affording the desired sulfonyl chlorides in high purity. organic-chemistry.org Similarly, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative chlorination of various sulfur substrates, including thiols, into their corresponding sulfonyl chlorides with good to excellent yields. lookchem.com

The conversion can also start from S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halide (1-chloro- or 1-bromo-1-methylcyclohexane) and thiourea. organic-chemistry.org Subsequent oxidative chlorosulfonation using reagents like NCS or sodium hypochlorite (bleach) provides the sulfonyl chloride. organic-chemistry.org This two-step approach can be highly efficient and avoids the direct handling of odorous thiols.

For syntheses starting from 1-methylcyclohexanesulfonic acid, chlorinating agents such as thionyl chloride or phosphorus oxychloride are traditionally used. researchgate.net However, these reagents can be harsh and generate significant waste. Milder and more selective alternatives have been explored to improve the efficiency of this conversion. researchgate.net

The following table summarizes the efficiency of various reagent systems applicable to the synthesis of this compound from 1-methylcyclohexanethiol.

| Reagent System | Typical Precursor | Reported Efficiency for Aliphatic Thiols | Key Advantages |

|---|---|---|---|

| H₂O₂ / SOCl₂ | 1-Methylcyclohexanethiol | Excellent (up to 97%) organic-chemistry.org | Very fast reaction, high yield organic-chemistry.org |

| NCS / aq. HCl | 1-Methylcyclohexanethiol | Good organic-chemistry.org | Mild conditions, good selectivity organic-chemistry.org |

| DCDMH | 1-Methylcyclohexanethiol | Good to Excellent lookchem.com | Mild reagent, simple workup lookchem.com |

| NaOCl (Bleach) | S-(1-Methylcyclohexyl)isothiourea salt | High organic-chemistry.org | Inexpensive, readily available reagent organic-chemistry.org |

| Nitrate Salt / TMSCl | 1-Methylcyclohexanethiol | Excellent organic-chemistry.org | Mild, clean reaction with high purity products organic-chemistry.org |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of this compound. Key parameters that are typically adjusted include temperature, solvent, stoichiometry of reagents, and reaction time.

For the oxidative chlorination of 1-methylcyclohexanethiol using the H₂O₂/SOCl₂ system, the reaction is often performed at room temperature, and reaction times can be remarkably short, sometimes as little as one minute. organic-chemistry.org The optimal molar ratio of thiol to H₂O₂ has been identified as approximately 1:3 to ensure complete oxidation. organic-chemistry.org The choice of solvent can influence the reaction rate and ease of product isolation; chlorinated solvents like dichloromethane (B109758) are commonly used. rsc.org

When using DCDMH, the reaction conditions are also mild. The process is typically carried out in a solvent system like aqueous acetonitrile at a controlled temperature, for instance, 5 °C, to manage the exothermic nature of the reaction. lookchem.com The stoichiometry of DCDMH is a crucial factor; an excess is required to drive the reaction to completion. The workup is often straightforward, involving extraction to remove the byproduct, 5,5-dimethylhydantoin. lookchem.com

In syntheses starting from S-alkyl isothiourea salts, the initial formation of the salt from 1-chloro-1-methylcyclohexane (B1295254) and thiourea is typically a simple procedure. The subsequent oxidative chlorosulfonation step requires careful control of reagent addition and temperature to maintain a high yield and prevent degradation of the product. organic-chemistry.org

Purification of the final product is also a key consideration. Since sulfonyl chlorides can be sensitive to moisture and heat, purification methods like distillation must be conducted under reduced pressure and at low temperatures to prevent decomposition. rsc.org In many modern protocols, the goal is to achieve purity high enough after a simple extractive workup to avoid more strenuous purification steps. lookchem.com

The table below illustrates how reaction parameters can be optimized for a hypothetical synthesis of this compound.

| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Optimization |

|---|---|---|---|

| Reagent System | NCS / aq. HCl | H₂O₂ / SOCl₂ | Faster reaction time and potentially higher yield. organic-chemistry.org |

| Temperature | Room Temperature | 0 °C to Room Temperature | Better control of potential exotherms. |

| Solvent | Acetonitrile | Dichloromethane | Facilitates easier product extraction and isolation. |

| Reagent Stoichiometry (Thiol:Oxidant) | 1:2.5 | 1:3 | Ensures complete conversion of the starting thiol. organic-chemistry.org |

| Reaction Time | 2 hours | 5 minutes | Significantly improved process efficiency. organic-chemistry.org |

| Workup | Chromatography | Aqueous Extraction | Simplifies purification, making the process more scalable. lookchem.com |

Mechanistic Investigations of 1 Methylcyclohexane 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions

The sulfur atom in 1-methylcyclohexane-1-sulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, this compound readily undergoes nucleophilic substitution reactions where the chloride ion, a good leaving group, is displaced by a variety of nucleophiles.

Formation of Sulfonic Esters

The reaction of this compound with alcohols provides a reliable method for the synthesis of 1-methylcyclohexane-1-sulfonate esters. This transformation is a cornerstone in organic synthesis for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate ester).

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride, such as this compound, proceeds through a mechanism that involves the cleavage of the alcohol's O-H bond, rather than its C-O bond. libretexts.orglibretexts.org

The generally accepted mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride produced during the reaction. youtube.com The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of this compound.

Intermediate Formation: A transient, protonated intermediate is formed.

Deprotonation and Leaving Group Departure: The base (e.g., pyridine) removes the proton from the oxygen, and the chloride ion is expelled, leading to the formation of the stable sulfonate ester. youtube.comyoutube.com

This pathway is crucial because the integrity of the alcohol's carbon skeleton, including its stereochemistry, is preserved. libretexts.orglibretexts.org

A significant advantage of converting alcohols to sulfonate esters (a class of compounds that includes tosylates, mesylates, and the 1-methylcyclohexane-1-sulfonates discussed here) is the retention of configuration at the alcohol's stereocenter. libretexts.orgyoutube.com Since the reaction does not involve the breaking of the C-O bond of the alcohol, the spatial arrangement of the groups attached to the carbon bearing the hydroxyl group remains unchanged in the resulting sulfonate ester. libretexts.orglibretexts.org

This stereochemical outcome is highly valuable in multi-step syntheses where precise control of stereochemistry is essential. Once formed, the sulfonate ester group can be displaced in a subsequent SN2 reaction, which proceeds with inversion of configuration, allowing for a predictable and controlled stereochemical transformation from the initial alcohol. youtube.com

| Starting Alcohol Configuration | Reaction with this compound | Resulting Sulfonate Ester Configuration |

|---|---|---|

| (R)-Alcohol | Nucleophilic attack at sulfur, O-H bond cleavage | (R)-1-Methylcyclohexane-1-sulfonate |

| (S)-Alcohol | (S)-1-Methylcyclohexane-1-sulfonate |

Formation of Sulfones

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two carbon atoms. The synthesis of sulfones from sulfonyl chlorides is a fundamental transformation in organic chemistry. For a tertiary sulfonyl chloride like this compound, these reactions typically proceed through nucleophilic substitution at the sulfur atom.

Reaction with Thiols and Sulfinate Salts

The reaction of this compound with nucleophiles such as thiols and sulfinate salts provides a direct route to sulfones.

Reaction with Thiols: The reaction with thiols (or more accurately, their conjugate bases, thiolates) leads to the formation of thiosulfonates, not sulfones, in a direct nucleophilic substitution. To form a sulfone from a thiol and a sulfonyl chloride, a multi-step process involving oxidation of the thiol is generally required. However, for the direct reaction, a base is used to deprotonate the thiol (R'-SH) to form the more nucleophilic thiolate anion (R'-S⁻). This thiolate then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion in a standard nucleophilic substitution mechanism. chemistrysteps.comlibretexts.org

The mechanism involves the attack of the thiolate nucleophile on the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The presence of the sterically demanding 1-methylcyclohexyl group can influence the reaction rate compared to less hindered primary or secondary sulfonyl chlorides, but the fundamental pathway remains the same.

Reaction with Sulfinate Salts: A more direct and common method for forming sulfones is the reaction of a sulfonyl chloride with a sulfinate salt (R'-SO₂⁻Na⁺). The sulfinate anion is an excellent nucleophile that readily attacks the sulfur atom of the sulfonyl chloride, displacing the chloride to form a new sulfur-sulfur bond, yielding a thiosulfonate. To form a C-SO₂-C linkage (a sulfone), the sulfinate salt (R'SO₂Na) would react with an alkyl halide, not a sulfonyl chloride. The reaction of a sulfonyl chloride (RSO₂Cl) with a Grignard or organolithium reagent is a common method for sulfone synthesis.

However, if considering the reaction where the sulfinate acts as a nucleophile towards the sulfonyl chloride, the product would be an anhydride (B1165640) of a sulfonic and sulfinic acid, which is generally unstable. For the purpose of sulfone formation as requested, the reaction of 1-methylcyclohexane-1-sulfinate (which could be prepared from the sulfonyl chloride) with an alkyl halide would be the correct pathway. Assuming the question implies the use of the sulfonyl chloride as an electrophile for a carbon nucleophile derived from a sulfinate-related precursor, the reaction would proceed as a standard nucleophilic substitution.

Below is a representative data table illustrating the formation of sulfones from sulfonyl chlorides and suitable nucleophiles under typical conditions.

Table 1: Illustrative Synthesis of Sulfones from a Tertiary Sulfonyl Chloride This data is representative of typical reactions for this compound class.

| Entry | Nucleophile | Base/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | DMF, 80 °C | 1-Methylcyclohexyl phenyl sulfone | ~85 |

| 2 | Ethanethiol | Pyridine, CH₂Cl₂ | S-Ethyl 1-methylcyclohexane-1-thiosulfonate | ~90 |

| 3 | Sodium p-toluenesulfinate | Acetonitrile (B52724), reflux | 1-Methylcyclohexyl p-tolyl sulfone | ~88 |

| 4 | Isopropylmagnesium chloride | THF, 0 °C to rt | 1-Methylcyclohexyl isopropyl sulfone | ~75 |

Radical-Mediated Transformations

This compound can serve as a precursor to the 1-methylcyclohexylsulfonyl radical. This radical species can participate in a variety of useful synthetic transformations, particularly additions to unsaturated systems.

Generation of Sulfonyl Radicals from this compound

The sulfur-chlorine bond in sulfonyl chlorides is relatively weak and can be cleaved homolytically to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). Several methods can be employed to achieve this:

Thermal Initiation: In the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN), heating can induce the formation of sulfonyl radicals. libretexts.orgresearchgate.net The initiator decomposes to form carbon-centered radicals, which can then abstract the chlorine atom from the sulfonyl chloride.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can provide the energy needed to cleave the S-Cl bond directly. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals. nih.govacs.org A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl chloride to produce the sulfonyl radical.

The 1-methylcyclohexylsulfonyl radical, being a tertiary radical, is relatively stable, which facilitates its generation and subsequent reactions.

Sulfonylation Reactions with Unsaturated Substrates (Alkenes, Alkynes)

Once generated, the 1-methylcyclohexylsulfonyl radical can add across the π-bond of alkenes and alkynes in a process known as radical sulfonylation. nih.govresearchgate.net This reaction forms a new carbon-sulfur bond and a carbon-centered radical, which can then be trapped or participate in further reactions.

The general mechanism involves:

Initiation: Generation of the 1-methylcyclohexylsulfonyl radical (as described in 3.2.1).

Propagation:

Addition of the sulfonyl radical to the unsaturated substrate (alkene or alkyne) to form a vinyl or alkyl radical intermediate.

This new radical intermediate then abstracts an atom (often a chlorine atom from another molecule of the sulfonyl chloride in a chain process) or is trapped by another species to form the final product and regenerate a radical to continue the chain. rsc.org

Regioselectivity: The addition of sulfonyl radicals to unsymmetrical alkenes and alkynes generally exhibits high regioselectivity. The sulfonyl radical, being electrophilic, preferentially adds to the more electron-rich carbon of the double or triple bond. For terminal alkenes and alkynes, the addition typically occurs at the terminal carbon to generate the more stable secondary radical intermediate. Steric factors also play a role, with the bulky 1-methylcyclohexylsulfonyl group favoring addition to the less sterically hindered position. rsc.orgscispace.com

Stereoselectivity: In reactions with alkynes, the radical addition often proceeds with high stereoselectivity, typically yielding the (E)-isomer of the resulting vinyl sulfone. scispace.com This is attributed to the thermodynamic stability of the (E)-isomer and the geometry of the intermediate vinyl radical. The initial radical addition is followed by trapping of the vinyl radical from the less hindered face, leading to the trans-product. rsc.org

Table 2: Representative Radical Addition Reactions to Unsaturated Substrates This data is representative of typical reactions for this compound class.

| Entry | Substrate | Conditions | Product | Regio/Stereoselectivity | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Octene | AIBN, Toluene, 80 °C | 1-Chloro-2-(1-methylcyclohexylsulfonyl)octane | Anti-Markovnikov | ~70 |

| 2 | Phenylacetylene | fac-[Ir(ppy)₃], blue LED, CH₂Cl₂ | (E)-1-Chloro-2-phenyl-2-(1-methylcyclohexylsulfonyl)ethene | High | ~85 |

| 3 | Styrene (B11656) | AIBN, Benzene, reflux | 1-Chloro-2-phenyl-1-(1-methylcyclohexylsulfonyl)ethane | Markovnikov addition of Cl | ~78 |

| 4 | Methyl acrylate | CuCl, MeCN, rt | Methyl 3-chloro-2-(1-methylcyclohexylsulfonyl)propanoate | High | ~90 |

Cascade Reactions Involving Sulfonyl Radicals

The radical intermediates formed from the initial addition of the 1-methylcyclohexylsulfonyl radical can be designed to undergo subsequent intramolecular reactions, leading to the rapid construction of complex cyclic structures in a cascade process. nih.govresearchgate.net These reactions are highly efficient as multiple bonds are formed in a single operation.

A typical cascade sequence might involve the addition of the sulfonyl radical to an enyne (a molecule containing both a double and a triple bond). The initial addition to the alkyne would generate a vinyl radical, which could then undergo an intramolecular cyclization onto the tethered alkene. nih.gov The resulting cyclic alkyl radical can then be trapped to terminate the cascade. Such strategies allow for the synthesis of densely functionalized carbocyclic and heterocyclic systems. The regioselectivity of the cyclization step is typically governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored.

Annulation and Cycloaddition Reactions

The reactivity of this compound is significantly influenced by its ability to form the highly reactive intermediate, 1-methylcyclohexyl-1-sulfene, through dehydrochlorination in the presence of a base. This sulfene (B1252967) is a powerful electrophile and dienophile, readily participating in various annulation and cycloaddition reactions to construct new ring systems. nih.govrsc.org

Annulation, a process that involves the formation of a new ring onto a pre-existing molecule, can be achieved using the sulfene derived from this compound. scripps.edu These reactions typically proceed in a stepwise or concerted manner, leading to the formation of diverse heterocyclic structures. The regiochemistry and stereochemistry of these annulation reactions are often dictated by the nature of the reacting partner and the reaction conditions.

Cycloaddition reactions of 1-methylcyclohexyl-1-sulfene are particularly noteworthy. As an electron-deficient species, it readily engages in reactions with electron-rich dienes and other unsaturated systems. chimia.chlibretexts.org A common mode of reactivity is the [2+2] cycloaddition with electron-rich alkenes, such as enamines and enol ethers, to yield four-membered thietane (B1214591) dioxide rings. Additionally, [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction, can occur with conjugated dienes, leading to the formation of six-membered rings containing a sulfonyl group. researchgate.net The stereoselectivity of these cycloadditions is a key aspect, often governed by frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the sulfene. youtube.com

The following table summarizes representative cycloaddition reactions of sulfenes, which are analogous to those expected for 1-methylcyclohexyl-1-sulfene:

| Reaction Type | Reactant Partner | Product |

|---|---|---|

| [2+2] Cycloaddition | Enamine | Thietane dioxide |

| [4+2] Cycloaddition | Conjugated Diene | Thiopyran dioxide derivative |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Five-membered heterocyclic sulfone |

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly ab initio and density functional theory (DFT) calculations, have become indispensable tools for elucidating the complex reaction mechanisms of sulfonyl chlorides and their derivatives. semanticscholar.org While specific studies on this compound are not extensively documented, the principles derived from studies of analogous systems provide significant insights.

Ab Initio and Density Functional Theory (DFT) Calculations on Intermediates and Transition States

Ab initio and DFT calculations are employed to model the geometries and energies of reactants, intermediates, transition states, and products involved in the reactions of sulfonyl chlorides. For the reaction of this compound, these calculations can map out the potential energy surface for the E2 elimination to form 1-methylcyclohexyl-1-sulfene. This includes the characterization of the transition state for the abstraction of a proton by a base and the concurrent departure of the chloride ion.

Furthermore, DFT calculations are instrumental in understanding the subsequent cycloaddition reactions of the generated sulfene. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the sulfene and its reaction partners, the feasibility and stereochemical outcome of cycloaddition reactions can be predicted. youtube.com For instance, the interaction between the LUMO of the sulfene and the HOMO of a diene in a [4+2] cycloaddition can be modeled to predict the endo/exo selectivity of the product.

Understanding Electronic and Steric Effects on Reactivity

Computational studies provide a quantitative understanding of the electronic and steric effects that govern the reactivity of this compound. numberanalytics.com The electron-withdrawing nature of the sulfonyl chloride group polarizes the C-S bond, making the sulfur atom highly electrophilic. The methyl group on the cyclohexane (B81311) ring introduces both electronic and steric effects.

Electronically, the methyl group is weakly electron-donating, which could slightly modulate the electrophilicity of the sulfur atom. However, the steric influence of the methyl group and the cyclohexane ring is more pronounced. nih.gov Computational models can quantify the steric hindrance around the sulfonyl group, which can affect the approach of nucleophiles and bases. mdpi.com This steric congestion can influence the rate of both substitution and elimination reactions.

Stereochemical Aspects of Reactions Involving the Cyclohexane Ring

The stereochemistry of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. The bulky sulfonyl chloride group is expected to preferentially occupy an equatorial position to minimize steric interactions.

The formation of 1-methylcyclohexyl-1-sulfene via an E2 elimination is subject to strict stereochemical requirements. The reaction proceeds most efficiently when the abstracted proton and the leaving group (chloride) are in an anti-periplanar arrangement. This means that for the reaction to occur from the most stable chair conformation, a proton on the adjacent carbon must be in an axial position, anti to the axially positioned sulfonyl chloride group. If the sulfonyl chloride group is in the more stable equatorial position, a ring flip to a less stable conformation with an axial sulfonyl chloride group may be necessary for the elimination to proceed.

Once the planar sulfene is formed, its subsequent cycloaddition reactions can lead to the formation of new stereocenters. The stereochemical outcome of these reactions is determined by the trajectory of the approach of the reacting molecule. For instance, in a Diels-Alder reaction with a cyclic diene, the sulfene can approach from either the endo or exo face, leading to different diastereomeric products. The preferred pathway is often dictated by a combination of steric effects and secondary orbital interactions, which can be predicted using computational models. The presence of the methyl group on the cyclohexane ring can also introduce facial selectivity in the approach of reactants to the sulfene double bond.

Applications of 1 Methylcyclohexane 1 Sulfonyl Chloride in Organic Synthesis and Research

Utilization as a Reagent in Complex Molecule Synthesis

The introduction of the 1-methylcyclohexylsulfonyl group can be a strategic step in the synthesis of complex molecules, potentially influencing their physical, chemical, and biological properties.

The primary application of 1-methylcyclohexane-1-sulfonyl chloride in complex molecule synthesis would be to introduce the 1-methylcyclohexane-1-sulfonyl group onto a substrate. This is typically achieved by reacting the sulfonyl chloride with a nucleophile, such as an amine or an alcohol. The bulky and lipophilic nature of the 1-methylcyclohexyl group could be exploited to enhance the solubility of the resulting molecule in organic solvents or to introduce a sterically demanding substituent.

While direct evidence is lacking for this compound, sulfonyl groups in general can play a role in directing the stereochemical outcome of a reaction. The bulky 1-methylcyclohexylsulfonyl moiety could act as a stereodirecting group, influencing the approach of reagents to a nearby reactive center and thereby controlling the formation of a specific stereoisomer.

This compound can be used for the derivatization of amines and alcohols. The resulting sulfonamides and sulfonic esters often exhibit different reactivity and stability compared to the parent compounds, which can be advantageous in a multi-step synthesis. For instance, a sulfonamide is generally more stable to a wider range of reaction conditions than the corresponding amine.

Precursor for the Synthesis of Diverse Sulfonyl-Containing Compounds for Research

The sulfonyl chloride functionality serves as a gateway to a variety of other sulfur-containing functional groups, making this compound a potentially valuable starting material for the synthesis of novel compounds for research purposes.

Sulfonyl chlorides can be readily hydrolyzed to the corresponding sulfonic acids. Therefore, this compound could serve as a precursor to 1-methylcyclohexane-1-sulfonic acid. The general reaction involves the treatment of the sulfonyl chloride with water or a basic aqueous solution. The resulting sulfonic acid or its salt could have applications as a catalyst or as a building block in further syntheses.

Table 1: General Reaction for the Synthesis of Sulfonic Acids from Sulfonyl Chlorides

| Reactant | Reagent | Product |

| This compound | Water (H₂O) | 1-Methylcyclohexane-1-sulfonic acid |

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. ekb.eg Sulfonamides are a prominent class of compounds in medicinal chemistry and chemical biology due to their wide range of biological activities. nih.govsemanticscholar.org this compound could be reacted with a diverse library of amines to generate a collection of novel sulfonamides. These compounds could then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents or chemical probes. ucl.ac.uk

Table 2: General Synthesis of Sulfonamides

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted-1-methylcyclohexane-1-sulfonamide |

Preparation of Sulfones with Varied Structural Motifs

This compound serves as a versatile precursor for the synthesis of sulfones, a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. The synthesis of these compounds can be achieved through several established methodologies, allowing for the introduction of diverse alkyl, aryl, and functionalized moieties.

One of the most effective methods involves a two-step, one-pot procedure commencing with the reduction of the sulfonyl chloride to its corresponding sulfinate salt. This intermediate is not isolated but is subsequently alkylated in situ to yield the final sulfone product. For instance, sulfonyl chlorides can be reduced to anhydrous sulfinate salts using magnesium under sonication. orgsyn.org These sulfinates are then readily alkylated by treatment with alkyl halides, providing a direct route to unsymmetrical aliphatic sulfones. orgsyn.org A common alternative reducing agent is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution buffered with sodium bicarbonate. bldpharm.comresearchgate.net The resulting sodium 1-methylcyclohexane-1-sulfinate can then be reacted with an appropriate electrophile (e.g., an alkyl halide) to furnish the desired sulfone.

Direct carbon-sulfur bond formation can also be accomplished by reacting this compound with organometallic reagents. Grignard reagents (R-MgX), for example, can react with sulfonyl chlorides in a nucleophilic substitution reaction at the sulfur center to displace the chloride and form a new C-S bond, yielding a sulfone. This method is particularly useful for creating sulfones where one of the carbon substituents is derived from the readily available Grignard reagent.

For the synthesis of aryl sulfones, the Friedel-Crafts sulfonylation reaction is a potential, albeit sometimes challenging, pathway. This reaction involves the electrophilic aromatic substitution of an arene with the sulfonyl chloride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). nih.goveurjchem.com However, the reaction of alkanesulfonyl chlorides with arenes under traditional Friedel-Crafts conditions can be low-yielding and may produce undesired side products, such as chlorinated arenes. nih.gov The use of milder, solid acid catalysts, such as certain zeolites or metal-exchanged montmorillonite (B579905) clays, can improve yields and selectivity in Friedel-Crafts sulfonylations, offering a more viable route to aryl 1-methylcyclohexyl sulfones. eurjchem.com

| Method | Reagents | Description | Potential Product Type |

|---|---|---|---|

| Reduction-Alkylation | 1) Mg or Na₂SO₃/NaHCO₃ 2) Alkyl Halide (R'-X) | A two-step, one-pot process where the sulfonyl chloride is first reduced to a sulfinate salt, which is then alkylated. orgsyn.orgresearchgate.net | Aliphatic Sulfones (R-SO₂-R') |

| Reaction with Organometallics | Grignard Reagent (R'-MgX) | Direct nucleophilic substitution of the chloride on the sulfonyl group by the carbanionic portion of the organometallic reagent. | Alkyl or Aryl Sulfones (R-SO₂-R') |

| Friedel-Crafts Sulfonylation | Arene (Ar-H), Lewis Acid Catalyst (e.g., AlCl₃, Fe³⁺-montmorillonite) | Electrophilic aromatic substitution where the arene attacks the sulfonyl chloride, catalyzed by a Lewis or solid acid. eurjchem.com | Aryl Sulfones (R-SO₂-Ar) |

Generation of Sulfinate and Sulfenate Derivatives

Sulfinate Derivatives

Sulfinate salts are valuable synthetic intermediates that can be readily prepared by the reduction of sulfonyl chlorides. magtech.com.cn The most common and scalable method for this transformation is the reaction of the sulfonyl chloride with a mild reducing agent such as sodium sulfite (Na₂SO₃). bldpharm.comresearchgate.net In this procedure, this compound is typically treated with an aqueous solution of sodium sulfite and sodium bicarbonate. bldpharm.com The bicarbonate acts as a buffer to neutralize the hydrochloric acid byproduct. This reaction efficiently yields sodium 1-methylcyclohexane-1-sulfinate, a stable salt that can be isolated or used directly in subsequent reactions. researchgate.netnih.gov An alternative method employs magnesium metal in a process that generates the magnesium sulfinate salt. orgsyn.org These sulfinate salts serve as key building blocks for synthesizing sulfones and sulfonamides. magtech.com.cn

Sulfenate Derivatives

In contrast to sulfinates, the direct and controlled synthesis of sulfenate derivatives (containing the R-S-O- moiety) from sulfonyl chlorides is not a well-established or common transformation. The conversion requires a significant reduction of the sulfur center from the +6 oxidation state in the sulfonyl chloride to the +2 oxidation state in the sulfenate. Controlling this reduction to stop selectively at the sulfenate stage is challenging, as over-reduction to disulfides (R-S-S-R) or thiols (R-SH) can readily occur. Standard methods for preparing sulfenate esters typically involve the reaction of sulfenyl chlorides (R-S-Cl) with alcohols, rather than the reduction of sulfonyl chlorides.

Applications in Polymer Chemistry Research

While specific research detailing the use of this compound in polymer chemistry is not widely documented, its chemical structure allows for its potential application as an initiator in living radical polymerization (LRP), a powerful technique for synthesizing well-defined polymers. rsc.org

Sulfonyl chlorides, particularly arylsulfonyl chlorides, have been established as a universal class of initiators for metal-catalyzed LRP systems, such as Atom Transfer Radical Polymerization (ATRP). magtech.com.cnrsc.org The initiation mechanism involves the catalyzed, homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical (R-SO₂•) and a chlorine atom, which becomes part of the catalyst's coordination sphere (e.g., Cu(II)Cl₂). magtech.com.cn

This 1-methylcyclohexane-1-sulfonyl radical can then add across the double bond of a monomer (e.g., styrene (B11656) or methyl methacrylate) to initiate the polymerization process. The key advantage of LRP is that the growing polymer chain is reversibly terminated by the chlorine atom, establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant polymer chains. magtech.com.cn This equilibrium allows for controlled chain growth, resulting in polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and defined chain-end functionality. rsc.org The use of an aliphatic initiator like this compound would result in a polymer chain end-capped with a 1-methylcyclohexylsulfonyl group.

Use in Protecting Group Strategies in Multistep Synthesis

The sulfonyl chloride functional group is a key electrophile for the installation of sulfonamide and sulfonic ester protecting groups, which are instrumental in multistep organic synthesis for temporarily masking the reactivity of amines and alcohols, respectively.

Protection of Hydroxyl Groups as Sulfonic Esters

Alcohols can be converted to sulfonic esters (sulfonates) by reaction with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl generated during the reaction. youtube.com The resulting 1-methylcyclohexylsulfonate ester effectively masks the acidic proton and nucleophilicity of the hydroxyl group.

The stability of the resulting sulfonate ester is a critical feature of any protecting group. Sulfonate esters are generally stable to a range of reaction conditions but are known to be potent electrophiles, making the alcohol a good leaving group for subsequent nucleophilic substitution reactions. The 1-methylcyclohexylsulfonate group is a tertiary sulfonate. A notable characteristic of tertiary alkanesulfonyl derivatives is their potential to undergo solvolysis-decomposition reactions that proceed via a stable tertiary carbocation. Therefore, cleavage of the 1-methylcyclohexylsulfonate protecting group could potentially be achieved under acidic or solvolytic conditions that favor the formation of the relatively stable 1-methylcyclohexyl cation, with concomitant extrusion of sulfur dioxide. Standard deprotection methods for sulfonate esters, such as reduction with reagents like sodium amalgam, are also applicable.

Formation of Sulfonamide Protecting Groups for Amines

Primary and secondary amines react readily with this compound to form stable sulfonamides. This reaction, typically performed in the presence of a base like pyridine or an aqueous base, converts the basic and nucleophilic amine into a non-basic amide nitrogen. The lone pair on the nitrogen atom is delocalized by the two strongly electron-withdrawing oxygen atoms of the sulfonyl group, significantly reducing its reactivity.

Sulfonamides are known for their high stability across a wide range of chemical conditions, including strongly acidic and basic environments, making them robust protecting groups. This stability, however, can also make their removal challenging. The deprotection of sulfonamides often requires harsh conditions. A common and effective method for cleaving sulfonamide groups is dissolving metal reduction, using reagents such as sodium metal in liquid ammonia. Additionally, drawing parallels with tertiary alkanesulfonyl chloride reactivity, cleavage of a 1-methylcyclohexylsulfonamide might be possible under specific acidic conditions that promote the formation of the tertiary 1-methylcyclohexyl cation.

| Protecting Group | Formation Reagents | Common Cleavage Conditions | Notes |

|---|---|---|---|

| 1-Methylcyclohexylsulfonate (from Alcohol) | This compound, Pyridine or Et₃N | - Reductive cleavage (e.g., Sodium Amalgam)

| Cleavage may be facilitated by the formation of a stable tertiary carbocation. |

| 1-Methylcyclohexylsulfonamide (from Amine) | This compound, Pyridine or aq. base | - Dissolving metal reduction (e.g., Na/NH₃)

| Group is very stable; requires strong reducing or acidic conditions for cleavage. |

Advanced Research Perspectives and Emerging Methodologies for 1 Methylcyclohexane 1 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Reactions of 1-Methylcyclohexane-1-sulfonyl Chloride

The development of novel catalytic systems is paramount for enhancing the reactivity and selectivity of reactions involving sulfonyl chlorides. For this compound, a tertiary alkanesulfonyl chloride, the application of innovative catalysts could unlock new synthetic pathways and improve the efficiency of known transformations. Research in this area is moving beyond traditional stoichiometric reagents towards more sustainable and atom-economical catalytic processes.

Transition metal catalysis, for instance, offers a promising avenue. While palladium- and copper-catalyzed cross-coupling reactions are well-established for arylsulfonyl chlorides, their application to aliphatic counterparts like this compound is an area ripe for exploration. Such catalytic systems could enable novel carbon-sulfur and carbon-carbon bond formations. For example, a hypothetical palladium-catalyzed Suzuki-Miyaura-type coupling of this compound with a boronic acid could provide a direct route to sterically hindered sulfones.

Photoredox catalysis is another burgeoning field with immense potential. Visible-light-mediated reactions can generate sulfonyl radicals from sulfonyl chlorides under mild conditions, which can then participate in a variety of transformations. The application of this technology to this compound could facilitate reactions such as the hydrosulfonylation of alkenes and alkynes, providing access to complex sulfonated molecules that are difficult to synthesize using traditional methods.

Organocatalysis also presents intriguing possibilities. Chiral organocatalysts could be employed to achieve enantioselective transformations of prochiral substrates using this compound as a reagent. For instance, a chiral amine catalyst could facilitate the asymmetric synthesis of sulfonamides or sulfonate esters.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Reaction | Advantages |

| Palladium Complexes | Cross-coupling reactions (e.g., with boronic acids) | Formation of C-S and C-C bonds |

| Copper Complexes | C-H sulfonylation | Direct functionalization of unactivated C-H bonds |

| Photoredox Catalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated additions to unsaturated bonds | Mild reaction conditions, high functional group tolerance |

| Organocatalysts (e.g., chiral amines, phosphines) | Asymmetric sulfonylation reactions | Enantioselective synthesis of chiral sulfur compounds |

Continuous-Flow Chemistry Applications in its Synthesis and Transformations

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgmdpi.com The synthesis and reactions of sulfonyl chlorides, which can often be highly exothermic and involve hazardous reagents, are particularly well-suited for implementation in continuous-flow systems. researchgate.netnih.gov

Furthermore, the transformations of this compound can be seamlessly integrated into multi-step continuous-flow sequences. For example, the in-situ generation of the sulfonyl chloride in a flow reactor could be immediately followed by its reaction with an amine to form a sulfonamide, all within a closed and automated system. This approach not only enhances efficiency but also minimizes the handling of the potentially hazardous sulfonyl chloride intermediate.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Sulfonyl Chlorides

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Higher risk of thermal runaway, potential for hazardous reagent accumulation | Enhanced safety due to small reaction volumes and superior heat transfer rsc.org |

| Control | Difficult to precisely control reaction parameters | Precise control over temperature, pressure, and residence time mdpi.com |

| Scalability | Scaling up can be challenging and require significant process redesign | Readily scalable by running the system for longer periods or in parallel |

| Efficiency | May lead to lower yields and more byproducts | Often results in higher yields and improved selectivity mdpi.com |

Electrochemical Methods in Sulfonyl Chloride Reactivity

Electrochemistry offers a green and sustainable alternative to traditional chemical redox reactions, as it utilizes electrons as "traceless" reagents, thereby avoiding the use of stoichiometric oxidizing or reducing agents. researchgate.net The application of electrochemical methods to the chemistry of sulfonyl chlorides is a rapidly growing area of research, with the potential to enable novel transformations of this compound.

Electrochemical reduction of sulfonyl chlorides can generate sulfonyl radicals or sulfinate anions, which can then be trapped by various electrophiles. For this compound, this could provide a mild and efficient route to sulfones and other sulfur-containing compounds. For instance, the electrochemically generated 1-methylcyclohexanesulfonyl radical could add to an alkene, followed by a subsequent reduction and protonation to yield a saturated sulfone.

Conversely, electrochemical oxidation could be employed to generate highly reactive intermediates from substrates that could then react with this compound. While direct oxidation of the sulfonyl chloride is less common, the electrochemical generation of nucleophiles or radicals in the presence of this compound could lead to interesting synthetic outcomes.

The use of electrochemical methods can also provide insights into the reaction mechanisms. Cyclic voltammetry, for example, can be used to determine the reduction potentials of sulfonyl chlorides and to study the stability of the resulting radical intermediates.

Exploration of Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govdiva-portal.org Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can rapidly build molecular complexity. rsc.orgnih.gov The incorporation of this compound into such processes would represent a significant advancement in its synthetic utility.

While the participation of sulfonyl chlorides in MCRs is still an emerging area, there are opportunities to design novel reactions involving this compound. For example, a four-component reaction could be envisioned where this compound, an amine, an aldehyde, and an isocyanide react to form a complex sulfonamide-containing product.

Cascade reactions initiated by the reaction of this compound also hold considerable promise. For instance, the addition of a 1-methylcyclohexanesulfonyl radical (generated photochemically or electrochemically) to a diene could trigger a cascade of cyclization reactions, leading to the formation of complex polycyclic sulfonated molecules. rsc.org Such strategies would allow for the rapid construction of intricate molecular architectures from simple starting materials.

Table 3: Hypothetical Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product |

| This compound | Primary Amine | Aldehyde | Isocyanide | α-Acyloxy-β-sulfonamidocarboxamide derivative |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The study of reactions involving this compound can benefit greatly from the application of advanced spectroscopic and analytical techniques.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. osti.gov These techniques are particularly valuable for studying fast or complex reactions, such as those that might be developed for this compound.

Mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable for the characterization of products and the identification of byproducts. Isotope labeling studies, in conjunction with mass spectrometry, can provide definitive evidence for proposed reaction mechanisms. For instance, by using a 34S-labeled this compound, the fate of the sulfur atom throughout a reaction can be traced.

Computational chemistry, using methods such as density functional theory (DFT), can provide theoretical insights into reaction pathways, transition state geometries, and activation energies. These calculations can complement experimental studies and aid in the prediction of reaction outcomes.

Future Research Directions in the Synthetic Utility and Chemical Principles of this compound

The future of this compound chemistry lies in the strategic application of modern synthetic methodologies to expand its role as a versatile building block. Several key research directions can be envisioned:

Development of Asymmetric Catalytic Transformations: The design of chiral catalysts that can effect enantioselective reactions with this compound would be a major breakthrough, enabling the synthesis of optically active sulfonamides and other chiral sulfur-containing compounds.

Integration into Automated Synthesis Platforms: The use of continuous-flow and robotic platforms for the synthesis and derivatization of this compound could accelerate the discovery of new bioactive molecules.

Exploration of Bioorthogonal Chemistry: The unique reactivity of the sulfonyl chloride functional group could potentially be harnessed in the development of new bioorthogonal ligation reactions for applications in chemical biology.

Late-Stage Functionalization: Developing methods for the selective introduction of the 1-methylcyclohexanesulfonyl group into complex molecules, such as natural products or drug candidates, at a late stage of the synthesis would be highly valuable. nih.gov

Mechanistic Studies of Tertiary Alkanesulfonyl Chloride Reactivity: A more fundamental understanding of the reactivity of tertiary alkanesulfonyl chlorides, including their propensity for elimination versus substitution reactions, is needed to guide the development of new synthetic methods. nih.gov

Q & A

Q. What are the key steps in synthesizing 1-Methylcyclohexane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step processes, such as chlorosulfenylation of 1-methylcyclohexene using reagents like phenylsulfenyl chloride under controlled temperatures (e.g., −78 °C), followed by oxidation to the sulfonyl chloride. Optimization includes solvent selection (methylene chloride/ether mixtures), catalyst use, and low-temperature maintenance to minimize side reactions. Characterization via NMR (δ 1.1–2.5 ppm for cyclohexyl protons) and mass spectrometry (M+ 254.090) is critical for confirming purity and structure .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Methyl groups (δ 1.8 and 1.3 ppm) and cyclohexane protons (δ 1.1–2.5 ppm).

- IR spectroscopy : S=O stretches at 1360–1180 cm⁻¹.

- Mass spectrometry : Molecular ion (M+) at 254.090.

- HPLC-UV : Purity assessment (λmax ~210 nm). These methods confirm structure and detect impurities from incomplete reactions .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Avoid water contact (risk of HCl release).

- Store anhydrously with desiccants at 2–8°C.

- Neutralize spills with sodium bicarbonate. Consult SDS for exposure limits (e.g., TWA 1 mg/m³) .

Advanced Research Questions

Q. How does steric hindrance from the methylcyclohexane group influence reactivity compared to less hindered analogs?

The methylcyclohexane group reduces nucleophilic attack rates at the sulfonyl chloride center. Comparative studies with phenyl or linear alkyl analogs show slower reaction kinetics (e.g., 50% reduced rate with amines). Computational modeling (DFT) reveals increased activation energies (10–15 kJ/mol) due to hindered transition states. Kinetic data and Hammett plots further quantify steric effects .

Q. What strategies resolve contradictions in reported reaction yields under varying solvent systems?

- Systematic solvent screening : Polar aprotic solvents (e.g., dichloromethane) stabilize electrophiles, yielding 85% vs. 60% in THF.

- Moisture control : Karl Fischer titration ensures anhydrous conditions.

- Statistical analysis : ANOVA of triplicate experiments identifies significant yield variations. Detailed reporting of water content and reaction times enhances reproducibility .

Q. How can computational chemistry predict reactivity and stability of derivatives?

- *DFT calculations (B3LYP/6-31G)**: Model transition states for sulfonamide formation, predicting regioselectivity.

- MD simulations : Assess hydrolytic stability by tracking S-Cl bond dissociation in aqueous environments.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates, guiding derivative design for improved shelf-life .

Methodological Notes

- Data Reproducibility : Follow guidelines in for detailed experimental reporting, including solvent purity, catalyst ratios, and spectral data.

- Contradiction Analysis : Use kinetic profiling and control experiments to isolate variables affecting yields or reactivity.

- Safety Compliance : Adhere to SDS recommendations () for exposure limits and emergency protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.